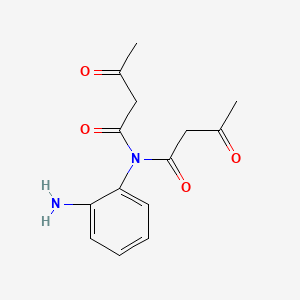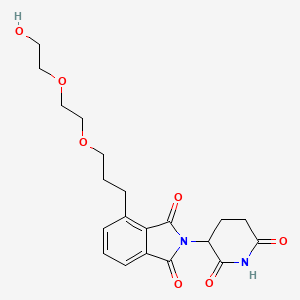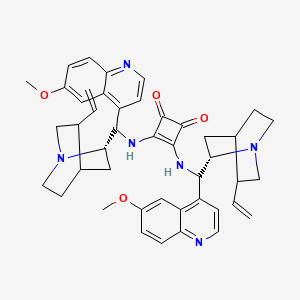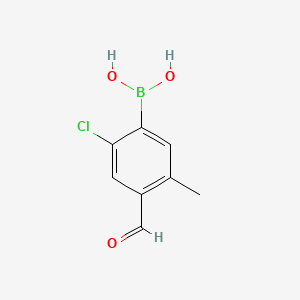
(2-Chloro-4-formyl-5-methylphenyl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Chloro-4-formyl-5-methylphenyl)boronic acid is an organoboron compound that has gained attention in the field of organic chemistry due to its versatile reactivity and potential applications. This compound is characterized by the presence of a boronic acid group attached to a chlorinated and formylated aromatic ring, making it a valuable intermediate in various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-4-formyl-5-methylphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed Suzuki-Miyaura coupling reaction, where an aryl halide reacts with a boronic acid derivative in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be carried out in aqueous or organic solvents.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .
化学反应分析
Types of Reactions
(2-Chloro-4-formyl-5-methylphenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of palladium or copper catalysts.
Major Products Formed
The major products formed from these reactions include phenols, alcohols, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used .
科学研究应用
(2-Chloro-4-formyl-5-methylphenyl)boronic acid has a wide range of applications in scientific research:
Biology: The compound can be used to modify biomolecules for studying biological processes.
作用机制
The mechanism of action of (2-Chloro-4-formyl-5-methylphenyl)boronic acid involves its ability to form stable covalent bonds with other molecules. The boronic acid group can interact with diols and other nucleophiles, making it a valuable tool in molecular recognition and catalysis.
相似化合物的比较
Similar Compounds
(4-Methoxyphenyl)boronic acid: Similar in structure but with a methoxy group instead of a formyl group.
(4-Formylphenyl)boronic acid: Similar but lacks the chlorine and methyl groups.
(p-Tolylboronic acid): Similar but lacks the formyl and chlorine groups.
Uniqueness
(2-Chloro-4-formyl-5-methylphenyl)boronic acid is unique due to the combination of its functional groups, which provide a distinct reactivity profile. The presence of the chlorine atom, formyl group, and boronic acid group allows for a wide range of chemical transformations, making it a versatile intermediate in organic synthesis .
属性
分子式 |
C8H8BClO3 |
|---|---|
分子量 |
198.41 g/mol |
IUPAC 名称 |
(2-chloro-4-formyl-5-methylphenyl)boronic acid |
InChI |
InChI=1S/C8H8BClO3/c1-5-2-7(9(12)13)8(10)3-6(5)4-11/h2-4,12-13H,1H3 |
InChI 键 |
UXTXVKZWJMUFEE-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC(=C(C=C1Cl)C=O)C)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


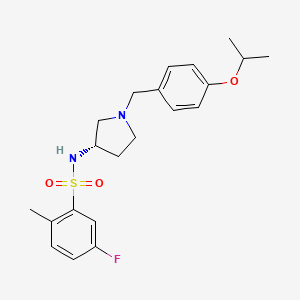

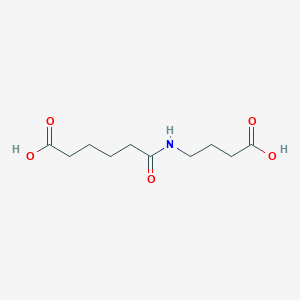
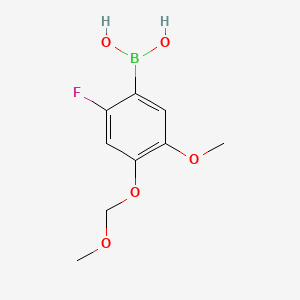
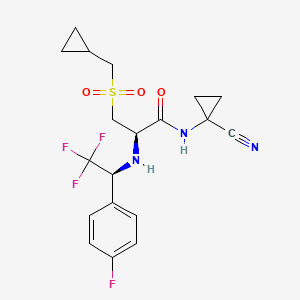
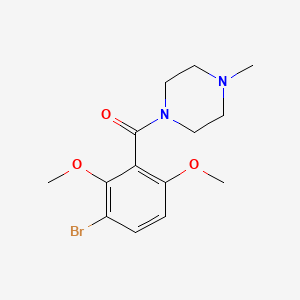
![(2R,3R,4S,5R)-2-[2-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B14763800.png)
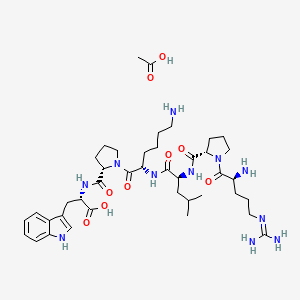
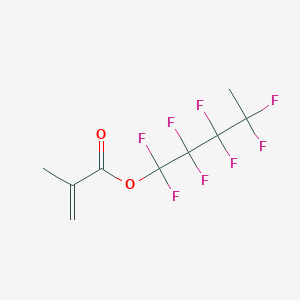
![Benzo[3,4]cyclohepta[1,2-d]imidazole](/img/structure/B14763814.png)
